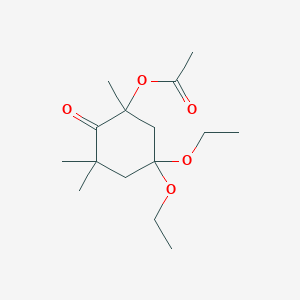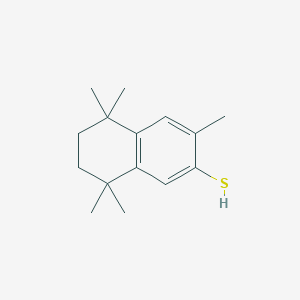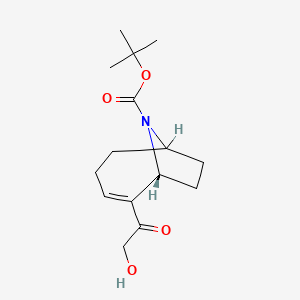
9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo(421)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. Its bicyclic structure allows it to interact with various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its derivatives might serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- exerts its effects involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in the acetoacetic ester synthesis.
Acetylacetone: Used in various chemical reactions due to its keto-enol tautomerism.
Diketene: A versatile intermediate in organic synthesis.
Uniqueness
What sets 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure allows it to participate in a wide range of reactions and interact with various biological targets, making it a valuable compound in multiple research fields.
Properties
CAS No. |
125736-13-2 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl (1R)-2-(2-hydroxyacetyl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-5-4-6-11(13(18)9-17)12(16)8-7-10/h6,10,12,17H,4-5,7-9H2,1-3H3/t10?,12-/m1/s1 |
InChI Key |
HYZOZBWCGBPEID-TVKKRMFBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
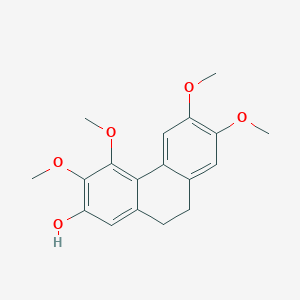
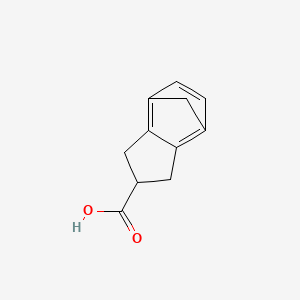
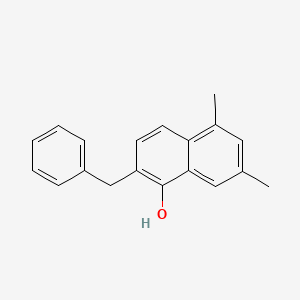
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
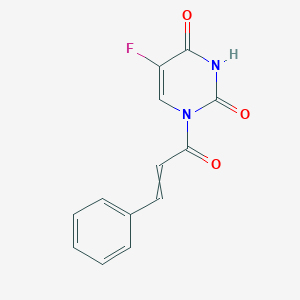

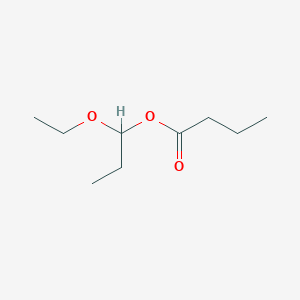
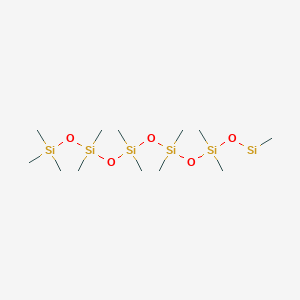
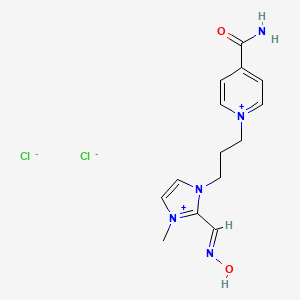
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
